2,6-Dimethyloct-4-ene

Beschreibung

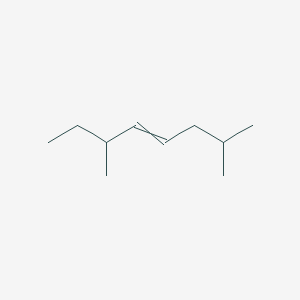

Structure

3D Structure

Eigenschaften

CAS-Nummer |

52763-12-9 |

|---|---|

Molekularformel |

C10H20 |

Molekulargewicht |

140.27 g/mol |

IUPAC-Name |

2,6-dimethyloct-4-ene |

InChI |

InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h6,8-10H,5,7H2,1-4H3 |

InChI-Schlüssel |

PBPBSFCZFRLBFJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C=CCC(C)C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2,6 Dimethyloct 4 Ene and Analogous Branched Alkenes

Classical Approaches to Alkene Synthesis Applied to 2,6-Dimethyloct-4-ene

Classical methods provide foundational routes to unsaturated systems. While they may lack the stereocontrol of modern techniques, they are crucial for the large-scale and cost-effective production of alkene frameworks.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. numberanalytics.com Several of these reactions are well-suited for the synthesis of substituted alkenes. For a target like 2,6-dimethyloct-4-ene, these reactions would typically involve coupling two smaller fragments.

The Mizoroki-Heck reaction, for example, couples an organic halide with an alkene in the presence of a palladium catalyst. researchgate.net Conceptually, 2,6-dimethyloct-4-ene could be formed by coupling a halide such as 1-bromo-2-methylbutane (B81432) with an alkene like 2-methylbut-1-ene, though the reaction of internal olefins can be challenging due to lower reactivity and issues with diastereoselectivity. researchgate.net Other powerful methods include the Suzuki, Stille, and Negishi couplings, which utilize organoboron, organotin, and organozinc reagents, respectively. numberanalytics.com These reactions offer mild conditions and high functional group tolerance, making them versatile for complex syntheses. researchgate.net

A plausible Suzuki coupling approach could involve the reaction of a vinyl boronic ester, such as (E/Z)-2,6-dimethyl-oct-4-ene-4-boronic acid pinacol (B44631) ester, with an appropriate alkyl halide. More practically, coupling two fragments representing the C1-C4 and C5-C8 portions of the molecule would be a common strategy.

| Coupling Reaction | Key Reagents | General Application | Potential for 2,6-Dimethyloct-4-ene Synthesis |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound, Organic halide, Pd catalyst | Synthesis of biaryls and substituted alkenes. numberanalytics.com | Coupling of a C4 vinyl boronic ester with a C4 alkyl halide. |

| Heck Coupling | Alkene, Organic halide, Pd catalyst | Forms substituted alkenes, typically with trans-stereoselectivity. numberanalytics.comresearchgate.net | Reaction of a terminal alkene with an alkyl halide, though regioselectivity could be a challenge. |

| Stille Coupling | Organotin compound, Organic halide, Pd catalyst | Effective for complex molecules under mild conditions. researchgate.net | Coupling a vinyl stannane (B1208499) with an alkyl halide. |

| Negishi Coupling | Organozinc compound, Organic halide, Pd or Ni catalyst | High reactivity and selectivity for complex structures. numberanalytics.com | Coupling an organozinc reagent derived from a C4 fragment with a C4 vinyl halide. |

Elimination reactions are fundamental transformations used to convert saturated compounds into unsaturated ones, such as alkenes. byjus.com These reactions involve the removal of two substituents from adjacent carbon atoms. ucsb.edu The most common types are dehydrohalogenation of alkyl halides and dehydration of alcohols. libretexts.org These processes can proceed through two primary mechanisms: the one-step E2 (bimolecular) mechanism and the two-step E1 (unimolecular) mechanism, which involves a carbocation intermediate. byjus.com

To synthesize 2,6-dimethyloct-4-ene, one could envision an elimination reaction starting from a precursor like 4-bromo-2,6-dimethyloctane or 2,6-dimethyloctan-4-ol.

Dehydrohalogenation: Treating 4-bromo-2,6-dimethyloctane with a strong base would induce elimination. The choice of base is critical for controlling regioselectivity. A small, strong base like sodium ethoxide would favor the more substituted, thermodynamically stable alkene (Saytzeff's rule), which in this case is the desired 2,6-dimethyloct-4-ene. A bulky base like potassium tert-butoxide would favor the less substituted alkene (Hofmann's rule).

Dehydration: Acid-catalyzed dehydration of 2,6-dimethyloctan-4-ol would proceed via an E1 mechanism. scribd.com Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a secondary carbocation at C4. A subsequent 1,2-hydride shift to form a more stable tertiary carbocation is possible, which could lead to a mixture of alkene products. Therefore, controlling the reaction to prevent rearrangements is crucial.

| Mechanism | Kinetics | Substrate | Key Conditions | Stereochemistry |

|---|---|---|---|---|

| E1 (Unimolecular) | First-order byjus.com | Typically tertiary or secondary alcohols/halides scribd.com | Weak base, protic solvent, often heat scribd.com | No specific stereochemical requirement |

| E2 (Bimolecular) | Second-order byjus.com | Primary, secondary, or tertiary halides byjus.com | Strong, often bulky base masterorganicchemistry.com | Requires an anti-periplanar arrangement of H and the leaving group |

Advanced Stereoselective Synthesis of 2,6-Dimethyloct-4-ene Isomers

The presence of two chiral centers (C2 and C6) and a double bond capable of (E/Z) isomerism means that 2,6-dimethyloct-4-ene can exist as multiple stereoisomers. Advanced synthetic methods are required to selectively synthesize a single, desired isomer.

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, producing an excess of one enantiomer. nih.gov For synthesizing chiral alkenes, methods like asymmetric hydrofunctionalization (e.g., hydrovinylation) are particularly powerful. researchgate.net In the context of an octene derivative, a chiral catalyst, often a transition metal complex with a chiral ligand, can guide the formation of new stereocenters with high enantioselectivity. researchgate.net For instance, the enantioselective hydration of 1-octene (B94956) has been achieved using engineered enzymes, demonstrating a biological approach to creating chiral centers in an octene backbone. researchgate.net Similarly, palladium-catalyzed asymmetric reactions, guided by chiral ligands, can be employed to create C-C bonds with high enantiomeric excess (ee), which could be applied to build the chiral fragments of 2,6-dimethyloct-4-ene. acs.org

Achieving enantiomeric control in the synthesis of methyl-branched alkenes is a specific challenge that has been addressed through various catalytic methods. Non-enzymatic, metal-mediated reactions have been developed that can mimic the selectivity of enzymes. nih.gov For example, silver(I)-mediated electrophilic methylcyclization can install methyl groups with high selectivity. nih.gov While this specific reaction involves cyclization, the underlying principle of selective methyl group transfer is relevant. Another approach involves the catalytic enantioselective functionalization of alkenes. For instance, a copper-hydride catalyzed multicomponent reaction can generate homoallylic amines containing a stereodefined trisubstituted alkenyl boronate with high enantiospecificity, providing a route to chiral, branched structures. acs.org Such methods could be adapted to build the chiral (S)- or (R)-2-methylbutyl fragments required for the target molecule.

Controlling the geometry of the C4-C5 double bond is a question of diastereoselectivity. Several classic and modern olefination reactions provide reliable access to either (E)- or (Z)-alkenes.

(E)-Isomer Synthesis: The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for synthesizing (E)-alkenes. mdpi.com This reaction involves a stabilized phosphonate (B1237965) ylide reacting with an aldehyde or ketone. To synthesize (E)-2,6-dimethyloct-4-ene, one could react 2-methylbutanal with the ylide generated from diethyl (2-methylbutyl)phosphonate. The reaction strongly favors the formation of the thermodynamically more stable (E)-isomer.

(Z)-Isomer Synthesis: The synthesis of (Z)-alkenes is often more challenging. The standard Wittig reaction using a non-stabilized ylide (e.g., from a triphenylphosphonium salt) typically provides the (Z)-alkene as the major product, especially under salt-free conditions at low temperatures. An alternative is the Still-Gennari modification of the HWE reaction, which uses electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) to favor the kinetic (Z)-alkene product. Another approach involves silver-catalyzed hydroalkylation of terminal alkynes with alkylboranes, which can produce diastereopure Z-alkenes. organic-chemistry.org

Biocatalytic and Chemoenzymatic Transformations for Related Compounds

The synthesis of structurally complex molecules such as branched alkenes is increasingly benefiting from biocatalytic and chemoenzymatic strategies. These approaches leverage the high selectivity and mild reaction conditions of enzymatic transformations to produce valuable organic compounds. rjeid.com Enzymes offer remarkable regio-, stereo-, and chemoselectivity, which is often difficult to achieve with traditional chemical catalysts. nih.gov

Biocatalytic methods employ isolated enzymes or whole-cell systems to perform specific chemical conversions. nih.gov For alkene synthesis, a variety of enzymes have been utilized for the functionalization of C=C double bonds, including ene-reductases, monooxygenases, and lipases. researchgate.netnih.gov For instance, ene-reductases catalyze the asymmetric reduction of activated alkenes, while monooxygenases can introduce hydroxyl groups or epoxides, which can be further transformed into alkenes. researchgate.netnih.gov

Chemoenzymatic synthesis combines the advantages of biocatalysis with traditional organic chemistry, creating powerful multi-step reaction cascades. rjeid.com This synergy allows for the conversion of simple, often bio-based, starting materials into complex target molecules. mdpi.com A notable example is the production of terminal olefins from carbohydrates, where a biological fermentation step is followed by a chemical metathesis reaction. mdpi.com Similarly, a cooperative chemoenzymatic process has been developed to convert plant oils and biomass directly into long-chain terminal alkenes by combining enzymatic hydrolysis with a dual acridine/cobaloxime photocatalytic dehydrodecarboxylation. nih.gov

Dual-enzyme cascades have been designed for the regiodivergent and stereoselective functionalization of alkenes. One such system combines a styrene (B11656) monooxygenase for asymmetric epoxidation with a halohydrin dehalogenase for regioselective ring-opening with an azide, yielding enantiomerically pure 1,2-azidoalcohols. nih.gov These intermediates are versatile building blocks in organic synthesis. This approach can be further integrated into a one-pot chemo-enzymatic route to produce chiral β-hydroxytriazoles. nih.gov

The table below summarizes selected biocatalytic and chemoenzymatic transformations for the synthesis of alkenes and related functionalized compounds.

| Enzyme/System | Transformation | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Ene-Reductases (OYEs) | Asymmetric reduction of C=C bonds | Activated alkenes (e.g., α,β-unsaturated ketones, aldehydes) | Chiral alkanes | High stereoselectivity | researchgate.net |

| Styrene Monooxygenase & Halohydrin Dehalogenase | Asymmetric hydroxyazidation | Alkenes | Enantiopure 1,2-azidoalcohols | Dual-enzyme cascade; high regio- and stereoselectivity | nih.gov |

| Lipase, Acridine Photocatalyst, Cobaloxime Catalyst | Dehydrodecarboxylation | Carboxylic acids/Biomass | Terminal alkenes | Triple-catalytic cooperative chemoenzymatic process | nih.gov |

| Whole-cell biocatalyst (P. putida) & Grubbs−Hoveyda catalyst | Ethenolysis of rhamnolipids | Carbohydrates | 1-Octene | Combines fermentation with olefin metathesis | mdpi.com |

Novel Reagents and Methodologies in Branched Olefin Synthesis

The synthesis of branched olefins, including structures analogous to 2,6-dimethyloct-4-ene, has been significantly advanced by the development of novel reagents and catalytic systems. chemistryworld.com These methodologies offer greater efficiency, selectivity, and functional group tolerance compared to traditional methods.

Transition Metal Catalysis: Transition metals like palladium, nickel, ruthenium, and iridium are central to modern alkene synthesis. numberanalytics.com Olefin metathesis, often catalyzed by ruthenium-based complexes (e.g., Grubbs catalysts), is a powerful reaction for the formation of C=C bonds, involving the exchange of alkylidene fragments between two alkenes. numberanalytics.comnih.gov This method is noted for its tolerance of various functional groups and sterically demanding olefins. nih.gov Nickel-catalyzed reactions have also proven effective for synthesizing complex alkenes, particularly through cross-coupling and hydroamidation reactions. numberanalytics.comacs.org A recently developed nickel-hydride catalyzed method allows for the intermolecular hydroamidation of unactivated alkenes with dioxazolones, providing efficient access to valuable γ-amido acid derivatives. acs.org

Direct Synthesis from Simple Feedstocks: A significant advancement is the direct synthesis of branched α-olefins from ethylene (B1197577), an abundant and inexpensive feedstock. nih.govuni-bayreuth.de Using specific molecular titanium catalysts, researchers have achieved the selective trimerization and tetramerization of ethylene to produce 3-methylenepentane and 4-ethylhex-1-ene, respectively. nih.govuni-bayreuth.deresearchgate.net The selectivity towards the branched trimer or tetramer can be controlled by the choice of catalyst, activator, and reaction conditions. uni-bayreuth.de This on-purpose synthesis is more sustainable as it drastically reduces byproduct formation. nih.gov

Photocatalytic Methods: Visible-light photocatalysis has emerged as a mild and powerful tool for organic synthesis. sciencedaily.comacs.org Chemists have developed a light-powered method to convert common starting materials like carboxylic acids, alcohols, and alkanes directly into valuable alkenes. sciencedaily.com This process combines photocatalytic radical addition and a Norrish type II reaction in a single step, using vinyl ketone as an "olefination reagent". sciencedaily.com Another innovative approach merges photochemical olefin metathesis with a C-H amination reaction to stereoselectively generate functionalized olefins like enamines. acs.org Furthermore, photocatalytic hydrosilylation of alkenes using a single phenothiazine-based catalyst provides a versatile route to construct bis(silyl) or silaboryl alkanes without the need for transition-metal co-catalysts. acs.org

The table below highlights some of these novel methodologies for the synthesis of branched and functionalized alkenes.

| Methodology | Catalyst/Reagent | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Ethylene Tetramerization | Molecular Titanium Catalyst | Ethylene | 4-Ethylhex-1-ene | Direct, on-purpose synthesis of a branched α-olefin | nih.govuni-bayreuth.de |

| Photocatalytic Olefination | Photocatalyst + Vinyl Ketone | Carboxylic acids, Alcohols, Alkanes | Alkenes | Versatile, one-pot operation from abundant feedstocks | sciencedaily.com |

| NiH-Catalyzed Hydroamidation | NiCl₂(DME) / Me(EtO)₂SiH | Unactivated Alkenes + Dioxazolones | γ-Amido Acid Derivatives | High regioselectivity, mild conditions | acs.org |

| Olefin Metathesis | Ruthenium-based catalysts (e.g., Grubbs) | Alkenes, Dienes, Enynes | Complex Alkenes | High functional group tolerance | numberanalytics.comnih.gov |

| Photocatalytic Hydrosilylation | Phenothiazine-based photocatalyst | Alkenes + Silylborane | Bis(silyl) or Silaboryl Alkanes | Avoids transition-metal catalysts; high generality | acs.org |

Chemical Reactivity and Transformation Pathways of 2,6 Dimethyloct 4 Ene

Reactions of the Carbon-Carbon Double Bond in 2,6-Dimethyloct-4-ene

The electron-rich pi (π) bond of the alkene functional group in 2,6-dimethyloct-4-ene is the primary site of its reactivity. This region of high electron density makes it susceptible to attack by electrophiles, leading to a range of addition reactions.

Electrophilic addition reactions are characteristic of alkenes. byjus.com In these reactions, the π bond is broken, and two new sigma (σ) bonds are formed to the carbon atoms that were part of the double bond. brainkart.com

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to 2,6-dimethyloct-4-ene proceeds through a two-step mechanism involving a carbocation intermediate. libretexts.orglumenlearning.com The initial step is the attack of the electron-rich double bond on the electrophilic proton of the hydrogen halide. libretexts.org This forms a carbocation and a halide ion. In the second step, the halide ion acts as a nucleophile and attacks the positively charged carbon, forming the final alkyl halide product. libretexts.org

Since 2,6-dimethyloct-4-ene is a symmetrical alkene, the initial protonation can occur at either carbon of the double bond (C4 or C5), leading to the formation of the same secondary carbocation. Consequently, only one constitutional isomer is produced.

Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) results in the addition of two halogen atoms across the double bond to yield a vicinal dihalide. The approaching halogen molecule becomes polarized by the electron-rich alkene, creating an electrophilic center that initiates the reaction. brainkart.com This proceeds through a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of the halide ion.

| Reaction | Reagents | Product(s) |

| Hydrobromination | HBr | 4-Bromo-2,6-dimethyloctane |

| Chlorination | Cl₂ | 4,5-Dichloro-2,6-dimethyloctane |

Catalytic hydrogenation is a reduction reaction where hydrogen gas (H₂) is added across the double bond in the presence of a metal catalyst. libretexts.org This process converts the unsaturated 2,6-dimethyloct-4-ene into the corresponding saturated alkane, 2,6-dimethyloctane. pressbooks.pub

Commonly used catalysts for this transformation include platinum (Pt), palladium (Pd), and nickel (Ni). libretexts.orglibretexts.org The reaction occurs on the surface of the metal catalyst, where both the alkene and hydrogen are adsorbed. libretexts.orglibretexts.org This facilitates the transfer of hydrogen atoms to the carbons of the double bond. The addition of the two hydrogen atoms occurs on the same side of the double bond, a mode of addition known as syn-addition. libretexts.orglibretexts.org Although the reaction is exothermic, a catalyst is necessary to overcome the high activation energy. libretexts.org

| Reaction | Reagents | Catalyst | Product |

| Hydrogenation | H₂ | Pd/C, PtO₂, or Raney Ni | 2,6-Dimethyloctane |

The double bond of 2,6-dimethyloct-4-ene can also undergo oxidative reactions that lead to the incorporation of oxygen atoms into the molecule.

Epoxidation: This reaction involves treating the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (or oxirane). visualizeorgchem.comleah4sci.com An epoxide is a three-membered ring containing two carbon atoms and one oxygen atom. aceorganicchem.com The reaction is a concerted process where the oxygen atom is transferred from the peroxy acid to the alkene in a single step. ucalgary.ca The stereochemistry of the starting alkene is retained in the epoxide product. ucalgary.ca

Ozonolysis: Ozonolysis is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bond. vedantu.com Treatment of 2,6-dimethyloct-4-ene with ozone (O₃) followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide) will cleave the double bond at the C4-C5 position. This cleavage results in the formation of two carbonyl-containing fragments. Since both C4 and C5 are bonded to one hydrogen and one alkyl group, the ozonolysis of 2,6-dimethyloct-4-ene yields two molecules of the same aldehyde, 3-methylpentanal (B96236).

| Reaction | Reagents | Intermediate/Workup | Product(s) |

| Epoxidation | m-CPBA | - | 4,5-Epoxy-2,6-dimethyloctane |

| Ozonolysis | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Ozonide/Reductive | 3-Methylpentanal (2 equivalents) |

Functionalization at Alkane Moieties within the 2,6-Dimethyloct-4-ene Structure

While the double bond is the most reactive site, the alkane portions of 2,6-dimethyloct-4-ene can also undergo reaction, typically under more forcing conditions. A key reaction for functionalizing alkanes is free-radical halogenation. wikipedia.org This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. onlineorganicchemistrytutor.com

Under UV light or at high temperatures, a halogen molecule (e.g., Cl₂ or Br₂) can be homolytically cleaved to generate halogen radicals. These radicals can then abstract a hydrogen atom from the alkane framework of 2,6-dimethyloct-4-ene to form an alkyl radical. onlineorganicchemistrytutor.com The stability of the resulting alkyl radical influences the regioselectivity of the reaction, with the order of stability being tertiary > secondary > primary. onlineorganicchemistrytutor.com

The 2,6-dimethyloct-4-ene structure contains primary, secondary, and tertiary C-H bonds. Therefore, free-radical halogenation can lead to a mixture of products. Bromination is generally more selective than chlorination, favoring the abstraction of the most substituted hydrogen atom. onlineorganicchemistrytutor.com Thus, bromination would preferentially occur at the tertiary C2 and C6 positions.

Rearrangement Reactions and Isomerizations of Branched Octenes

Under certain conditions, particularly in the presence of acid catalysts, branched octenes like 2,6-dimethyloct-4-ene can undergo rearrangement and isomerization reactions. acs.org These reactions often proceed through carbocation intermediates. lumenlearning.comlibretexts.org

Protonation of the double bond by an acid can generate a secondary carbocation at C4 or C5. This carbocation can then undergo rearrangement to form a more stable carbocation if possible. masterorganicchemistry.com This can occur through a hydride shift (migration of a hydrogen atom with its bonding electrons) or an alkyl shift (migration of an alkyl group). numberanalytics.comlibretexts.org For instance, a hydride shift from C6 to C5 would result in a more stable tertiary carbocation at C6. Subsequent loss of a proton from an adjacent carbon would lead to an isomeric alkene with a different double bond position.

In addition to skeletal rearrangements, acid catalysis can also facilitate the isomerization of the double bond along the carbon chain, leading to a mixture of octene isomers. Furthermore, cis-trans isomerization around the double bond can also be promoted by catalysts or photochemical conditions.

Stereochemical Analysis and Chirality in 2,6 Dimethyloct 4 Ene Systems

Conformational Analysis of 2,6-Dimethyloct-4-ene

Due to the free rotation around the C2-C3 and C6-C5 single bonds, 2,6-dimethyloct-4-ene can adopt various rotational isomers (rotamers). The relative stability of these conformers is influenced by the spatial interactions between the substituents at the chiral centers (the isobutyl group at C2 and the sec-butyl group at C6) and the substituents on the double bond. The most stable conformations will seek to minimize steric hindrance between bulky groups. For instance, gauche and anti conformations can be considered for the arrangement of the alkyl groups along the carbon backbone. nih.gov

A key factor governing the conformational preferences in alkenes is allylic strain (A1,3 strain), which arises from steric interactions between a substituent on one end of a double bond and an allylic substituent on the other. wikipedia.orgyork.ac.uk In the case of 2,6-dimethyloct-4-ene, this would involve interactions between the methyl group at C6 and the substituents at C3, and similarly between the methyl group at C2 and the substituents at C5. The molecule will preferentially adopt conformations that minimize these destabilizing interactions. Computational modeling, such as ab initio molecular orbital calculations and molecular mechanics force fields, can be employed to predict the lowest energy conformations and the rotational energy barriers between them. acs.org

Table 1: Predicted Relative Energies of Key Conformers of (2R,6R,4E)-2,6-Dimethyloct-4-ene

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Key Steric Interactions | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti-periplanar | ~180° | Minimized steric hindrance | 0.00 |

| Gauche | ~60° | Moderate steric hindrance between alkyl groups | 0.95 |

| Syn-periplanar | ~0° | Significant steric clash (allylic strain) | > 5.0 |

Elucidation of Absolute and Relative Stereochemistry of Chiral Centers

Determining the absolute (R/S) and relative (syn/anti) configuration of the two chiral centers in 2,6-dimethyloct-4-ene is a critical analytical challenge. Since this compound lacks functional groups that facilitate classical resolution techniques, modern spectroscopic and derivatization methods are indispensable.

One powerful technique is the use of chiral derivatizing agents (CDAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. illinois.edu For instance, if 2,6-dimethyloct-4-ene were to be chemically modified to introduce a hydroxyl group, the resulting alcohol could be esterified with a chiral acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). nih.govspringernature.comoregonstate.edustackexchange.com This creates a pair of diastereomers whose NMR spectra will exhibit distinct chemical shifts. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage, the absolute configuration of the alcohol, and by extension the original chiral center, can be determined. illinois.edunih.govstackexchange.com

Chiroptical spectroscopic methods, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), offer a non-destructive approach to determine the absolute configuration. unibs.itnih.govnih.govrsc.org These techniques measure the differential absorption of left and right circularly polarized light. unibs.itnih.govrsc.org By comparing the experimentally obtained VCD or ECD spectrum with the spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a specific enantiomer, the absolute configuration can be unambiguously assigned. unibs.itnih.gov This approach is particularly valuable for hydrocarbons like 2,6-dimethyloct-4-ene, which lack strong chromophores for traditional ECD but exhibit characteristic VCD spectra in the infrared region. nih.govnih.govrsc.org

Additionally, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the relative stereochemistry by identifying protons that are close in space. rsc.orgacdlabs.com

(E)/(Z) Isomerism and Geometric Control Strategies

The presence of the double bond between C4 and C5 introduces the possibility of geometric isomerism, resulting in (E)- and (Z)-diastereomers. The (E)-isomer has the higher priority groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side. The IUPAC name specifies the geometry, for example, (E)-2,6-dimethyloct-4-ene. nih.gov

The synthesis of a specific geometric isomer of 2,6-dimethyloct-4-ene requires stereoselective chemical reactions. Various synthetic strategies can be employed to control the geometry of the double bond. For example, the Wittig reaction and its modifications (e.g., the Horner-Wadsworth-Emmons reaction) are classic methods for alkene synthesis, and the choice of reagents and reaction conditions can favor the formation of either the (E) or (Z) isomer. Alkyne reduction reactions are also powerful tools; for instance, the reduction of a corresponding oct-4-yne derivative with sodium in liquid ammonia (B1221849) typically yields the (E)-alkene, while catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) generally produces the (Z)-alkene.

Methods for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is the cornerstone for separating and quantifying the stereoisomers of 2,6-dimethyloct-4-ene. gcms.cz Due to the compound's volatility, gas chromatography (GC) with a chiral stationary phase (CSP) is a particularly suitable method. gcms.cznih.gov

Chiral GC columns are typically capillary columns coated with a chiral selector, most commonly a derivative of cyclodextrin (B1172386). gcms.czsigmaaldrich.com The enantiomers of 2,6-dimethyloct-4-ene interact differently with the chiral stationary phase, leading to different retention times and thus enabling their separation. The choice of the specific cyclodextrin derivative can significantly impact the resolution of the enantiomers. nih.gov Coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for the identification of the separated isomers based on their mass spectra, while the peak areas in the chromatogram can be used to determine the enantiomeric excess (ee) or diastereomeric ratio (dr). nih.gov

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can also be employed for the separation of nonpolar terpenes. researchgate.net While less common for volatile hydrocarbons, it can be a valuable technique, especially for preparative separations. researchgate.net For nonpolar compounds like 2,6-dimethyloct-4-ene, normal-phase HPLC with CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) is often effective. researchgate.netresearchgate.netnih.gov

Table 2: Illustrative Chiral GC-MS Separation of 2,6-Dimethyloct-4-ene Stereoisomers

| Stereoisomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee%) |

|---|---|---|---|

| (2R,6R,4E)-2,6-Dimethyloct-4-ene | 15.2 | 48.5 | 94.0 |

| (2S,6S,4E)-2,6-Dimethyloct-4-ene | 15.8 | 1.5 | |

| (2R,6S,4E)-2,6-Dimethyloct-4-ene | 16.3 | 25.0 | 0.0 (racemic) |

| (2S,6R,4E)-2,6-Dimethyloct-4-ene | 16.9 | 25.0 |

As discussed in section 4.2, NMR spectroscopy, particularly after derivatization with a chiral agent, can differentiate between stereoisomers and thus be used to assess purity. illinois.edu The integration of distinct signals corresponding to each diastereomer allows for the calculation of their relative abundance. nih.gov

Chiroptical spectroscopy (VCD and ECD) is also a powerful tool for purity assessment. unibs.itnih.govrsc.orgresearchgate.net The magnitude of the chiroptical response is directly proportional to the enantiomeric excess of the sample. rsc.org A racemic mixture will be chiroptically silent, while an enantiomerically pure sample will exhibit the maximum signal. rsc.org By comparing the signal intensity of a sample to that of a pure standard, the enantiomeric excess can be determined. This is particularly useful for rapid screening and quality control.

Advanced Analytical Techniques for Characterization of 2,6 Dimethyloct 4 Ene

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the molecular structure of organic compounds. jchps.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and stereochemistry through the analysis of chemical shifts, coupling constants, and signal multiplicities. ingentaconnect.com

For 2,6-dimethyloct-4-ene, ¹H NMR spectroscopy would reveal distinct signals for each type of proton. The protons attached to the central double bond (vinylic protons) would appear in a characteristic downfield region (typically 5.0-5.5 ppm). The protons on the carbons adjacent to the double bond (allylic protons) would also have a specific chemical shift, while the various methyl (CH₃) and methylene (B1212753) (CH₂) groups in the alkyl chains would produce signals in the upfield region.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. The two carbons of the C=C double bond would produce signals in the alkene region of the spectrum (typically 120-140 ppm). The different saturated carbon atoms (methyl, methylene, and methine) would appear at distinct upfield chemical shifts, allowing for a complete carbon count and structural mapping.

Table 1: Predicted ¹H and ¹³C NMR Data for 2,6-Dimethyloct-4-ene Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| Vinylic C-H | 5.2 - 5.4 | 125 - 135 | Multiplet |

| Allylic C-H | ~2.0 | 30 - 40 | Multiplet |

| CH (methine) | 1.5 - 1.8 | 30 - 35 | Multiplet |

| CH₂ (methylene) | 1.2 - 1.4 | 25 - 40 | Multiplet |

Advanced Mass Spectrometry Techniques (e.g., HRMS, GC-MS fragmentation patterns)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. nih.gov When coupled with gas chromatography (GC-MS), it becomes the gold standard for analyzing volatile compounds. mdpi.com

High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight of 2,6-dimethyloct-4-ene with extremely high accuracy, allowing for the calculation of its precise elemental formula (C₁₀H₂₀). This capability is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

In a GC-MS system, after the compound is separated on the GC column, it enters the mass spectrometer's ionization chamber. It is bombarded with high-energy electrons, which knock off an electron to form a positively charged molecular ion (M⁺). chemguide.co.uk This molecular ion is often unstable and breaks apart into smaller, characteristic fragments. chemguide.co.uklibretexts.org The resulting fragmentation pattern is a unique fingerprint that aids in structural identification. For an alkene like 2,6-dimethyloct-4-ene, fragmentation typically occurs at the bonds adjacent to the double bond and at branching points, leading to the formation of stable carbocations. libretexts.orglibretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for 2,6-Dimethyloct-4-ene

| m/z Value | Possible Fragment Ion | Fragment Lost | Notes |

|---|---|---|---|

| 140 | [C₁₀H₂₀]⁺ | - | Molecular Ion (M⁺) |

| 111 | [C₈H₁₅]⁺ | -C₂H₅ | Loss of an ethyl group |

| 97 | [C₇H₁₃]⁺ | -C₃H₇ | Loss of a propyl group |

| 83 | [C₆H₁₁]⁺ | -C₄H₉ | Loss of a butyl group |

| 57 | [C₄H₉]⁺ | -C₆H₁₁ | Formation of a stable tertiary butyl cation |

Infrared and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mpg.de The resulting spectra serve as a unique "vibrational fingerprint," allowing for the identification of functional groups and confirmation of molecular structure. nih.govsciencedaily.com

For 2,6-dimethyloct-4-ene, the key vibrational features would be associated with the C=C double bond and the various C-H bonds.

C-H Stretching: The C-H bonds on the double-bonded carbons (sp² hybridized) will show a stretching vibration at a frequency just above 3000 cm⁻¹. The C-H bonds on the saturated carbons (sp³ hybridized) will show stretches just below 3000 cm⁻¹.

C=C Stretching: The carbon-carbon double bond stretch for a substituted alkene typically appears in the 1680-1630 cm⁻¹ region. spectroscopyonline.com The intensity of this peak in an IR spectrum can be weak if the double bond is symmetrically substituted, as this results in a small change in the dipole moment during vibration. spectroscopyonline.com In Raman spectroscopy, however, this symmetric stretch often produces a strong signal.

C-H Bending (Wagging): Out-of-plane C-H bending vibrations, often called "wags," occur in the 1000-600 cm⁻¹ region and are highly characteristic of the substitution pattern around the double bond. spectroscopyonline.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for 2,6-Dimethyloct-4-ene

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| =C-H Stretch (sp²) | 3000 - 3100 | Medium | Medium |

| -C-H Stretch (sp³) | 2850 - 3000 | Strong | Strong |

| C=C Stretch | 1660 - 1680 | Weak to Medium | Strong |

| -CH₂- Bending | ~1465 | Medium | Medium |

| -CH₃ Bending | ~1375 | Medium | Medium |

Chromatographic Separation and Detection Methods (e.g., GC, HPLC)

Chromatography is an essential technique for separating components of a mixture and determining the purity of a compound. Given that 2,6-dimethyloct-4-ene is a volatile organic compound (VOC), Gas Chromatography (GC) is the most suitable and widely used separation method. mdpi.comthermofisher.com

In a GC system, the sample is vaporized and transported by an inert carrier gas through a long, thin column. The separation is based on the differential partitioning of the compound between the stationary phase (a coating on the inside of the column) and the mobile gas phase. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property under specific experimental conditions.

Several types of detectors can be used with GC for the analysis of 2,6-dimethyloct-4-ene:

Flame Ionization Detector (FID): This is a common and robust detector for hydrocarbons. It provides high sensitivity and a linear response, making it excellent for quantifying the compound's concentration. mdpi.com

Mass Spectrometer (MS): As discussed previously, coupling GC with MS (GC-MS) provides both separation and definitive identification based on the mass spectrum. thermofisher.comnih.gov

While High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, it is generally used for less volatile and more polar compounds and is less common for the analysis of small, nonpolar hydrocarbons like 2,6-dimethyloct-4-ene. intertek.com

Emerging Techniques for Structural Elucidation (e.g., MicroED for crystalline forms)

While the aforementioned techniques are well-established, new methods are continually being developed to overcome existing limitations in structural analysis. One such emerging technique is Microcrystal Electron Diffraction (MicroED). nih.gov

MicroED is a cryo-electron microscopy (cryo-EM) method capable of determining the three-dimensional atomic structure of molecules from nanocrystals, which are often billions of times smaller than those required for traditional X-ray crystallography. mtoz-biolabs.comnih.gov This is particularly advantageous for compounds that are difficult to grow into large, single crystals, which is a common bottleneck in structural chemistry. nih.govnih.gov

For a compound like 2,6-dimethyloct-4-ene, which is a liquid at room temperature, obtaining a crystalline form would require cryogenic conditions. If nanocrystals could be formed from a powder or frozen sample, MicroED could provide an unambiguous determination of its solid-state structure, including the precise bond lengths, bond angles, and conformation of the molecule. researchgate.netacs.org This technique has been successfully applied to determine the structures of various small organic molecules, often providing atomic-resolution data in a fraction of the time required for other methods. nih.govnih.gov

Theoretical and Computational Chemistry of 2,6 Dimethyloct 4 Ene

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be utilized to investigate the electronic structure of 2,6-dimethyloct-4-ene. These studies would provide information on molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and the nature of the chemical bonds within the molecule. Analysis of the bonding would likely involve methods such as Natural Bond Orbital (NBO) analysis to quantify orbital interactions and charge distributions.

Conformational Energy Landscapes and Molecular Dynamics Simulations

The conformational flexibility of 2,6-dimethyloct-4-ene, arising from the rotation around its single bonds, would be explored through computational methods. A systematic conformational search using molecular mechanics or quantum mechanical methods would identify the low-energy conformers. Subsequently, molecular dynamics (MD) simulations could be performed to study the dynamic behavior of the molecule over time, providing insights into its conformational landscape and the probabilities of occupying different conformational states at various temperatures.

Reaction Pathway and Transition State Analysis using Computational Models

Computational models are instrumental in mapping out the potential energy surfaces of chemical reactions. For 2,6-dimethyloct-4-ene, this would involve studying reactions such as addition to the double bond or reactions at the allylic positions. Quantum chemical calculations would be used to locate the transition state structures for various potential reaction pathways. By calculating the activation energies, a deeper understanding of the reaction mechanisms and kinetics could be achieved.

Spectroscopic Property Predictions from First Principles Calculations

First-principles calculations are a powerful tool for predicting various spectroscopic properties. For 2,6-dimethyloct-4-ene, this would include the prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as its vibrational (infrared and Raman) spectra. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of the compound and its isomers.

Computational Approaches to Stereoselectivity Prediction

Given that 2,6-dimethyloct-4-ene possesses stereocenters, computational methods could be employed to predict the stereoselectivity of reactions involving this molecule. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which stereoisomer is likely to be favored. This is of significant importance in synthetic chemistry for designing reactions that yield a desired stereoisomer with high selectivity.

While the frameworks for these computational investigations are well-established, their specific application to 2,6-dimethyloct-4-ene has not been documented in the accessible scientific literature. Therefore, the detailed research findings, data tables, and in-depth analysis for this particular compound remain subjects for future research.

Environmental Occurrence and Biogeochemical Pathways of Branched Alkenes Including 2,6 Dimethyloct 4 Ene

Natural Sources and Biosynthetic Origins (e.g., Terpenoid Pathways)

While many hydrocarbons are associated with anthropogenic activities, alkenes are also produced through various biological processes by plants, microorganisms, and insects. oup.com The biosynthesis of linear and branched alkenes can occur through several distinct metabolic pathways.

Commonly, alkene biosynthesis originates from fatty acid metabolism. nih.gov Several enzymatic routes have been identified in microorganisms for this conversion:

Decarboxylation of Fatty Acids: Certain enzymes, such as the P450 enzyme OleT, can directly convert free fatty acids into terminal alkenes. researchgate.net

Aldehyde-Deformylating Oxygenases (ADO): This pathway, found in cyanobacteria, converts fatty aldehydes (derived from fatty acids) into alkanes and alkenes. researchgate.net

Head-to-Head Condensation: Some bacteria synthesize internal alkenes by condensing two fatty acid molecules. researchgate.net

Branched alkenes can arise when branched-chain fatty acids, derived from amino acid catabolism (e.g., valine, leucine, isoleucine), serve as precursors in these pathways.

Another major route to natural hydrocarbons is the terpenoid (or isoprenoid) pathway, which constructs molecules from five-carbon isoprene (B109036) units. nih.gov Terpenoids are responsible for a vast array of natural products, including many plant volatiles. oup.comnih.gov However, the structure of 2,6-dimethyloct-4-ene, a C10 molecule, does not conform to the regular head-to-tail assembly of two isoprene units, making a direct origin from canonical terpenoid synthase activity unlikely. It is more plausibly derived from non-terpenoid pathways, potentially involving the modification of other metabolites or irregular isoprenoid assembly. While specific natural sources for 2,6-dimethyloct-4-ene are not widely documented, the general pathways for branched alkene formation are well-established in various organisms.

Table 1: Major Biosynthetic Pathways for Alkenes in Nature

| Pathway | Precursor Molecule | Key Enzyme Type | Organism Type | Resulting Alkene Type |

|---|---|---|---|---|

| Fatty Acid Decarboxylation | Fatty Acids | Decarboxylase (e.g., OleT) | Bacteria | Terminal Alkenes |

| Aldehyde Decarbonylation | Fatty Aldehydes | Aldehyde-Deformylating Oxygenase (ADO) | Cyanobacteria, Plants, Insects | Alkanes / Alkenes |

| Head-to-Head Condensation | Fatty Acids | OleABCD Enzyme Complex | Bacteria | Internal Alkenes |

Abiotic Degradation Processes in Environmental Matrices

Once released into the environment, particularly the atmosphere, 2,6-dimethyloct-4-ene is subject to abiotic degradation, primarily through oxidation. As a volatile organic compound (VOC) with a carbon-carbon double bond, it is susceptible to attack by key atmospheric oxidants.

Reaction with Hydroxyl Radicals (•OH): This is a dominant degradation pathway for most VOCs in the troposphere during the daytime. The •OH radical adds across the double bond of 2,6-dimethyloct-4-ene, initiating a cascade of reactions that fragment the molecule and lead to the formation of more oxidized, smaller compounds like aldehydes, ketones, and organic acids.

Ozonolysis: The reaction with ozone (O₃) is another significant atmospheric sink for alkenes. wikipedia.org Ozone attacks the C=C double bond, leading to oxidative cleavage of the molecule. byjus.comlibretexts.org The ozonolysis of 2,6-dimethyloct-4-ene would cleave the bond at the C4 position, initially forming a primary ozonide that rapidly rearranges and decomposes. Depending on the subsequent reactions with other atmospheric species (e.g., H₂O), this process would yield smaller carbonyl compounds, such as 3-methylpentanal (B96236) and 2-methylpropanal.

Reaction with Nitrate (B79036) Radicals (NO₃•): During nighttime, in the absence of sunlight, the nitrate radical can become a significant oxidant for alkenes in polluted environments. Similar to the hydroxyl radical, it adds to the double bond and initiates degradation sequences.

These atmospheric reactions are critical as they limit the persistence and transport distance of the compound, while also contributing to the formation of secondary organic aerosol (SOA) and photochemical smog. In aquatic or soil environments, photolysis (degradation by sunlight) could play a role, although its significance is generally lower compared to atmospheric oxidation.

Microbial Degradation and Biotransformation Mechanisms

Microorganisms play a crucial role in the ultimate breakdown and mineralization of hydrocarbons in the environment. Alkene biodegradation is a widespread metabolic capability found in diverse microbial communities, including bacteria from the families Xanthamonadaceae, Nocardiaceae, and Beijerinkiaceae. asm.orgnih.gov The rate of degradation is influenced by the molecular structure, with branched compounds generally being degraded more slowly than their linear counterparts. nih.gov

Several enzymatic pathways are employed by microbes to metabolize alkenes:

Aerobic Degradation: Under aerobic conditions, the initial attack on an alkene is typically catalyzed by monooxygenase enzymes. frontiersin.org These enzymes incorporate an oxygen atom, often leading to one of two primary mechanisms:

Oxidation at the Double Bond: The C=C bond is epoxidized to form an epoxide, which is then hydrolyzed by an epoxide hydrolase to a diol. The diol can be further oxidized and cleaved.

Terminal or Subterminal Oxidation: The enzyme may attack a terminal methyl group or a saturated carbon adjacent to the double bond, forming an alcohol. The alcohol is subsequently oxidized by dehydrogenases to an aldehyde and then a carboxylic acid, which can enter the β-oxidation pathway for complete breakdown. mdpi.com

Anaerobic Degradation: In the absence of oxygen, some specialized bacteria can degrade alkenes using alternative electron acceptors (e.g., nitrate, sulfate). oup.com A common mechanism for anaerobic activation of hydrocarbons is the addition of fumarate (B1241708) to the molecule, a reaction catalyzed by glycyl radical enzymes. researchgate.net This process forms an alkylsuccinate derivative, which can then be further metabolized via a pathway analogous to β-oxidation. nih.gov

The methyl branches in 2,6-dimethyloct-4-ene present a steric hindrance that may require specialized enzymatic machinery for complete degradation compared to linear alkenes. mdpi.com

Table 2: Key Enzyme Classes in Microbial Alkene Degradation

| Enzyme Class | Metabolic Condition | Function |

|---|---|---|

| Alkane Monooxygenases (e.g., AlkB, P450s) | Aerobic | Catalyze the initial hydroxylation of the hydrocarbon chain. |

| Epoxide Hydrolases | Aerobic | Hydrolyze epoxides (formed from C=C bond oxidation) to diols. |

| Alcohol Dehydrogenases | Aerobic | Oxidize alcohols to aldehydes. |

| Aldehyde Dehydrogenases | Aerobic | Oxidize aldehydes to carboxylic acids. |

Environmental Distribution and Transport Modeling

The environmental distribution of 2,6-dimethyloct-4-ene is dictated by its physicochemical properties, which are used as inputs for multimedia environmental fate models. cdc.govnih.gov These models predict how a chemical will partition between different environmental compartments such as air, water, soil, and sediment. researchgate.netepa.gov

Key properties for 2,6-dimethyloct-4-ene indicate it is a volatile organic compound (VOC) with limited water solubility and a preference for partitioning into organic phases and the atmosphere.

Volatility: With a molecular weight of 140.27 g/mol , it is expected to have a relatively high vapor pressure, facilitating its partitioning into the atmosphere.

Solubility and Hydrophobicity: The computed XLogP3 value of 4.2 indicates that the compound is hydrophobic and has low solubility in water. nih.gov This suggests it will not persist in the water column but will tend to sorb to organic matter in soil and sediment or volatilize into the air.

Based on these properties, environmental transport modeling would predict the following behavior:

Air: The primary compartment for this compound following release will be the atmosphere, where it can be transported over moderate distances before being degraded by atmospheric oxidants.

Soil and Sediment: If released to land or water, it will strongly adsorb to the organic carbon fraction of soil and sediments, limiting its mobility in groundwater but making it available for microbial degradation.

Water: Concentrations in water are expected to be low due to high volatility and low solubility.

Multimedia fate models use these partitioning coefficients and degradation rates to estimate the persistence and concentration of the chemical in various environmental media, providing a comprehensive picture of its environmental fate. epa.gov

Table 3: Computed Physicochemical Properties for 2,6-Dimethyloct-4-ene

| Property | Value | Implication for Environmental Fate |

|---|---|---|

| Molecular Formula | C₁₀H₂₀ | - |

| Molecular Weight | 140.27 g/mol | Contributes to volatility. |

| XLogP3 (Octanol-Water Partition Coefficient) | 4.2 | Hydrophobic; low water solubility; partitions to organic matter and lipids. |

| Hydrogen Bond Donor Count | 0 | Low water solubility. |

| Hydrogen Bond Acceptor Count | 0 | Low water solubility. |

| Rotatable Bond Count | 4 | - |

(Data sourced from PubChem CID 522309) nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,6-Dimethyloct-4-ene |

| 2-methylpropanal |

| 3-methylpentanal |

| Acetate |

| Alkanes |

| Alkenes |

| Alkylsuccinate |

| Benzene |

| Carbon Dioxide |

| Carboxylic Acids |

| Dimethylallyl diphosphate (B83284) (DMAPP) |

| Epoxide |

| Ethylene (B1197577) |

| Fumarate |

| Isopentenyl diphosphate (IPP) |

| Isoprene |

| Ketones |

| Methane |

| Methanol |

| Nitrate |

| Ozone |

| Sulfate |

| Valine |

| Leucine |

Biological Interactions and Roles of 2,6 Dimethyloct 4 Ene in Non Human Organisms

Role as Chemical Signals or Metabolites in Plants and Microorganisms

Currently, there is a lack of specific scientific literature detailing the role of 2,6-dimethyloct-4-ene as a chemical signal or metabolite in plants and microorganisms. The metabolic pathways and signaling functions of many volatile organic compounds in these kingdoms are still under active investigation, and the specific involvement of this compound has not been documented.

Contribution to Insect Pheromones and Kairomones (if analogous compounds exist)

While 2,6-dimethyloct-4-ene itself has not been identified as an insect pheromone or kairomone, structurally related branched hydrocarbons are known to play crucial roles in insect communication. These semiochemicals are chemicals emitted by one organism that elicit a response in another. plantprotection.pl Pheromones mediate intraspecific communication, such as mating or trail-following, while kairomones are involved in interspecific signaling, often to the benefit of the receiver, such as a predator locating its prey. plantprotection.pl

The branched structure of 2,6-dimethyloct-4-ene is analogous to several known insect pheromones. For instance, syn-4,6-dimethyldodecanal serves as both a male sex pheromone and a trail-following pheromone for termites of the species Zootermopsis nevadensis and Zootermopsis angusticollis. nih.gov The specificity of insect olfactory systems to the stereochemistry and branching of these molecules is a critical determinant of their biological activity.

| Analogous Compound | Function | Insect Species |

| syn-4,6-Dimethyldodecanal | Male sex pheromone, Trail-following pheromone | Zootermopsis nevadensis, Zootermopsis angusticollis nih.gov |

The presence of methyl branches in these pheromones highlights the importance of this structural feature in creating a unique chemical signature for species-specific recognition. It is plausible that 2,6-dimethyloct-4-ene could have a yet-undiscovered role as a semiochemical in some insect species.

Enzymatic Biotransformations of Branched Alkenes in Biological Systems

The biotransformation of hydrocarbons, including branched alkenes, is a key metabolic process in many microorganisms. While linear alkanes are more readily degraded, some bacteria have evolved enzymatic machinery to metabolize branched-chain hydrocarbons. frontiersin.org The presence of methyl branches, as in 2,6-dimethyloct-4-ene, can present a steric hindrance to enzymatic action, making them generally more resistant to degradation than their linear counterparts. nih.gov

Microorganisms such as Alcanivorax are known for their ability to efficiently degrade branched alkanes. frontiersin.org The initial step in the aerobic degradation of these compounds often involves oxidation, a reaction frequently catalyzed by cytochrome P450 monooxygenases or alkane hydroxylases. frontiersin.orgnih.gov Cytochrome P450 enzymes, for example, are involved in a wide range of oxidative reactions, including the epoxidation of alkenes. nih.govacs.org However, the rate of these reactions can be influenced by the degree of substitution on the double bond. nih.gov

Anaerobic degradation of alkenes has also been observed in sulfate-reducing bacteria like Desulfatibacillum aliphaticivorans. nih.gov The metabolic pathways in these organisms can involve the oxidation of the double bond. nih.gov

| Enzyme Class | Reaction Type | Substrate Class | Significance in Biotransformation |

| Cytochrome P450 Monooxygenases | Oxidation, Epoxidation | Alkenes, Branched Alkanes frontiersin.orgnih.gov | Key enzymes in the initial steps of aerobic hydrocarbon degradation. youtube.com |

| Alkane Hydroxylases | Hydroxylation | Alkanes, Branched Alkanes frontiersin.org | Catalyze the introduction of hydroxyl groups, increasing water solubility and facilitating further metabolism. |

The study of microbial growth on terminally branched dimethyloctanes has shown that the position of the methyl groups can significantly impact biodegradability. nih.gov This underscores the specificity of the enzymatic systems involved in hydrocarbon metabolism.

Interactions with Non-Human Receptors and Biological Targets

In insects, the detection of volatile chemical cues is primarily mediated by olfactory receptors (ORs) and ionotropic receptors (IRs) located in the antennae and maxillary palps. nih.govelifesciences.org These receptors are typically ligand-gated ion channels that are directly activated by odorant molecules. nih.govresearchgate.net The interaction between a volatile compound like 2,6-dimethyloct-4-ene and these receptors would be the first step in a potential behavioral or physiological response in an insect.

The specificity of these receptors is determined by their protein structure, which creates a binding pocket that is complementary in shape, size, and chemical properties to the ligand. The branched nature and the presence of a double bond in 2,6-dimethyloct-4-ene would be key features for recognition by a specific insect olfactory receptor. While there is no direct evidence of 2,6-dimethyloct-4-ene binding to any specific non-human receptor, the vast diversity of insect ORs suggests that receptors for a wide array of volatile organic compounds exist in nature.

| Receptor Type | Location in Insects | Function | Potential Interaction with 2,6-Dimethyloct-4-ene |

| Olfactory Receptors (ORs) | Antennae, Maxillary Palps nih.gov | Detection of volatile chemicals, including pheromones and general odors. nih.gov | Specific binding to a yet-unidentified OR could trigger a neuronal signal, leading to a behavioral response. |

| Ionotropic Receptors (IRs) | Antennae, Maxillary Palps nih.govelifesciences.org | Detection of a range of volatile compounds, often acids and aldehydes. | Potential for interaction if the compound or its metabolites fit the binding site of a specific IR. |

The study of insect olfaction is an active field of research, and the deorphanization of olfactory receptors (matching receptors to their specific ligands) is a continuous effort. researchgate.net Future studies may reveal specific interactions between 2,6-dimethyloct-4-ene and non-human biological targets.

Q & A

Q. Q1. What are the optimal synthetic routes for 2,6-Dimethyloct-4-ene, and how can purity be validated experimentally?

Methodological Answer: Synthesis of 2,6-Dimethyloct-4-ene can be achieved via acid-catalyzed dehydration of 2,6-dimethyloctan-4-ol or through a Wittig reaction using appropriate alkyl halides and carbonyl precursors. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity (e.g., distinguishing cis/trans isomerism if applicable). Quantitative data should be cross-validated using retention indices and spectral libraries .

Q. Q2. How can researchers characterize the stereoelectronic effects of the 4-ene moiety in 2,6-Dimethyloct-4-ene?

Methodological Answer: Computational methods such as density functional theory (DFT) can model electron density distribution and orbital interactions. Experimentally, UV-Vis spectroscopy can assess conjugation effects, while infrared (IR) spectroscopy identifies vibrational modes of the double bond. Comparative studies with saturated analogs (e.g., 2,6-dimethyloctane) are critical to isolate stereoelectronic contributions .

Advanced Research Questions

Q. Q3. What experimental designs resolve contradictions in reported reactivity data for 2,6-Dimethyloct-4-ene in catalytic hydrogenation?

Methodological Answer: Divergent reactivity reports may arise from variations in catalyst loading (e.g., Pd/C vs. PtO₂), solvent polarity, or substrate steric effects. A factorial experimental design should isolate variables:

Catalyst screening under controlled H₂ pressure.

Kinetic studies using in situ FTIR to monitor reaction progress.

Statistical analysis (ANOVA) to identify significant factors.

Cross-referencing with literature datasets (e.g., CAS Common Chemistry) ensures reproducibility .

Q. Q4. How can researchers model the thermodynamic stability of 2,6-Dimethyloct-4-ene under varying conditions?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal stability. Computational thermodynamics (e.g., Gaussian or ORCA software) predict Gibbs free energy changes for decomposition pathways. Data should be contextualized with phase diagrams and compared to homologous alkenes (e.g., 3,5-dimethylhept-2-ene) to identify alkyl chain-length dependencies .

Q. Q5. What methodological frameworks address discrepancies in 2,6-Dimethyloct-4-ene’s environmental partitioning coefficients?

Methodological Answer: Discrepancies in log Kow (octanol-water partitioning) or Henry’s law constants often stem from experimental conditions (pH, temperature) or measurement techniques (shake-flask vs. HPLC). A hybrid approach combines:

Consensus values from EPA DSSTox or NIST databases.

QSAR modeling to predict partition coefficients based on molecular descriptors.

Sensitivity analysis to quantify parameter uncertainty.

Triangulating results with peer-reviewed datasets minimizes bias .

Data Analysis and Interpretation

Q. Q6. How should researchers statistically validate kinetic data for 2,6-Dimethyloct-4-ene’s oxidation reactions?

Methodological Answer: Time-resolved kinetic data (e.g., from stopped-flow spectroscopy) must undergo regression analysis to determine rate constants. Use the Akaike Information Criterion (AIC) to select optimal kinetic models (e.g., first-order vs. pseudo-first-order). Outliers should be assessed via Grubbs’ test, and confidence intervals reported for reproducibility .

Q. Q7. What strategies mitigate artifacts in spectral assignments for 2,6-Dimethyloct-4-ene derivatives?

Methodological Answer: Artifacts in NMR or IR spectra (e.g., solvent peaks, baseline noise) require:

Multi-solvent validation (e.g., CDCl₃ vs. DMSO-d₆).

2D correlation spectroscopy (COSY, HSQC) for ambiguous signals.

Quantum-chemical shift prediction (e.g., using ACD/Labs or MestReNova).

Cross-referencing with high-purity standards and published spectra (e.g., SDBS database) is essential .

Methodological Best Practices

- Data Presentation: Use SI units and significant figures consistently. Tabulate raw data in appendices and highlight trends via Arrhenius plots or Hammett correlations .

- Literature Comparison: Contextualize findings against prior studies (e.g., CAS registry entries) and explicitly address contradictions using meta-analysis frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.